Luotonin B
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Overview
Description
Luotonin B is a natural product found in Peganum nigellastrum with data available.
Scientific Research Applications
1. Cytotoxicity and Anticancer Activity
Luotonin B, along with other luotonins, has shown promising cytotoxic activities towards selected human cancer cell lines, particularly against leukemia P-388 cells. The cytotoxic action is attributed to topoisomerase I-dependent DNA cleavage, similar to that of luotonin A, which is the most active luotonin. This mechanism is significant for understanding the action of camptothecin and its analogues, which are critical in cancer chemotherapy (Çaǧır et al., 2003), (Liang et al., 2011).
2. Synthesis and Structural Modifications
Efficient synthesis methods for this compound have been developed, which are crucial for further exploration of its biological properties. These synthesis techniques involve various chemical reactions, showcasing the adaptability of this compound for structural modifications, which can potentially enhance its biological properties (Harayama et al., 2003), (Mhaske & Argade, 2004).
3. Anti-Viral and Antifungal Applications
Luotonin A, closely related to this compound, has been identified for its antiviral activity against tobacco mosaic virus (TMV) and broad-spectrum fungicidal activities against various phytopathogenic fungi. This suggests a potential for this compound in similar applications, given its structural and functional similarities (Hao et al., 2020).
4. Topoisomerase I Inhibition
This compound, like other luotonins, exhibits the ability to inhibit topoisomerase I, an enzyme crucial in DNA replication. This property is significant in cancer treatment strategies, as topoisomerase I inhibitors can disrupt the replication of cancer cells (Çaǧır et al., 2004).
5. Drug-Drug Interaction Potential
Studies on Luotonin A's effect on cytochrome P450 enzymes, particularly CYP1A, indicate potential drug-drug interactions when co-administered with CYP1A substrates. This highlights the importance of understanding the metabolic pathways of this compound for safe pharmaceutical use (Jahng et al., 2012).
Properties
Molecular Formula |
C18H11N3O2 |
---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
12-hydroxy-3,11,21-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaen-10-one |
InChI |
InChI=1S/C18H11N3O2/c22-17-11-6-2-4-8-14(11)20-16-15-12(18(23)21(16)17)9-10-5-1-3-7-13(10)19-15/h1-9,18,23H |
InChI Key |
LZLDOGIBLAERQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C(N4C(=NC5=CC=CC=C5C4=O)C3=N2)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(N4C(=NC5=CC=CC=C5C4=O)C3=N2)O |
Pictograms |
Acute Toxic |
Synonyms |
luotonin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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